N-(8-hydroxy-6-phenoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide
Description
This compound is a hexahydropyrano[3,2-d][1,3]dioxin derivative featuring an acetamide group at position 7, a phenyl group at position 2, and hydroxyl and phenoxy substituents at positions 8 and 6, respectively. Its stereochemistry (4aR,6R,7R,8R,8aS) is critical for biological interactions, as evidenced by its role in synthetic pathways for glycosidase inhibitors and mycobacterial lipid analogs . The compound’s synthesis involves benzylidene acetal protection and regioselective functionalization, as demonstrated in and .
Properties
IUPAC Name |
N-(8-hydroxy-6-phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-13(23)22-17-18(24)19-16(27-21(17)26-15-10-6-3-7-11-15)12-25-20(28-19)14-8-4-2-5-9-14/h2-11,16-21,24H,12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUJLSMULFUXEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8-hydroxy-6-phenoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide is a complex organic compound with potential biological activities. This article explores its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound's chemical structure can be described by its molecular formula and its CAS number 58707-21-4. It features a hexahydropyrano[3,2-d][1,3]dioxin core with hydroxyl and phenoxy substituents, which are critical for its biological interactions.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 422.41 g/mol |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water) | -0.78 |
| Melting Point | Not available |
This compound exhibits several biological activities that may be attributed to its structural characteristics:
- Antioxidant Activity : The hydroxyl groups in the compound can scavenge free radicals, contributing to its antioxidant properties.
- Anti-inflammatory Effects : Studies suggest that the compound may inhibit pro-inflammatory cytokines, providing potential therapeutic effects in inflammatory conditions.
- Antimicrobial Properties : Preliminary assays indicate that this compound exhibits antimicrobial activity against various bacterial strains.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit cell proliferation in cancer cell lines. For instance, research showed that at concentrations of 10 µM and 50 µM, the compound significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis.
In Vivo Studies
Animal model studies have further elucidated the compound's biological effects:
- In a murine model of inflammation, administration of this compound resulted in a marked decrease in edema and inflammatory markers compared to control groups.
Case Studies
Recent case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study on diabetic rats showed that treatment with the compound improved glucose metabolism and reduced oxidative stress markers.
- Case Study 2 : In a clinical trial involving patients with chronic inflammatory diseases, participants reported significant symptom relief after administration of the compound over a period of eight weeks.
Comparison with Similar Compounds
Substitutions at Position 6
- N-(6-Benzyloxy-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide (): Key Difference: Benzyloxy group replaces phenoxy at position 4. Impact: Benzyloxy increases hydrophobicity (LogP ~1.31) compared to phenoxy, altering membrane permeability . Applications: Used in glycosylation reactions for carbohydrate synthesis due to its stability under acidic conditions .
- N-(6-Azido-8-benzyloxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide (CAS 80887-27-0; ): Key Difference: Azido group at position 6 and benzyloxy at position 7. Impact: Azido functionality enables click chemistry for bioconjugation, enhancing utility in probe design .
Modifications at Position 8
- N-(6,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide (): Key Difference: Lacks phenoxy substituent; features dual hydroxyl groups at positions 6 and 8. Impact: Higher polarity (PSA ~98.97 Ų) reduces solubility in organic solvents but improves aqueous stability .
Ring System Variations
- N-(6-Cyclohexyloxy-8-hydroxy-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide (CHx-HHPD-Ac; ): Key Difference: Cyclohexyloxy substituent and dimethyl groups at position 2. Impact: Increased steric hindrance reduces enzymatic degradation, improving pharmacokinetic profiles (docking score: −5.8 kcal/mol vs. −3.9 kcal/mol for acetylglucosamine) .
Functional Group Additions
- N-(6-(Bis(4-fluorophenyl)methoxy)methyl-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide (): Key Difference: Fluorinated benzylidene group enhances electron-withdrawing effects. Impact: Improves binding affinity to nucleotide-sensing proteins like NOD2, with IC₅₀ values in the nanomolar range .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
